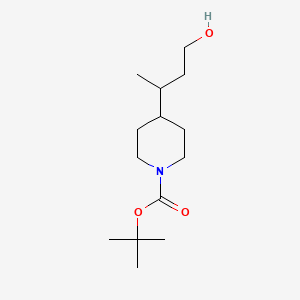
1-Boc-4-(4-hydroxy-2-butyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-(4-hydroxy-2-butyl)piperidine, also known as tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C14H27NO3 and a molecular weight of 257.37 g/mol . This compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxybutyl side chain.
作用机制
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h3 receptor .
Biochemical Pathways
It is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction .
Result of Action
It is used in the preparation of neurologically active agents and other pharmaceutical compounds .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
生化分析
Biochemical Properties
1-Boc-4-(4-hydroxy-2-butyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, altering its activity and affecting the overall metabolic process.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are essential for signal transduction . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . This degradation can lead to a reduction in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, studies have demonstrated that high doses of this compound can cause liver toxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, the compound could localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding.
准备方法
The synthesis of 1-Boc-4-(4-hydroxy-2-butyl)piperidine involves several steps. One common method starts with 4-piperidone hydrochloride hydrate. The process includes:
Alkalinization: Adding distilled water and liquid ammonia to achieve alkalinity.
Extraction: Using toluene for extraction and drying with anhydrous magnesium sulfate.
Reduction: Dissolving in methanol and adding sodium borohydride, followed by refluxing.
Separation: Concentrating and adding dilute hydrochloric acid to regulate pH, then separating the organic phase with dichloromethane.
Crystallization: Adding n-hexane and refrigerating to crystallize the product.
化学反应分析
1-Boc-4-(4-hydroxy-2-butyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Mitsunobu Reaction: Used in the synthesis of N-heterocyclic alkyl ethers.
Common reagents include sodium borohydride for reduction, di-tert-butyl dicarbonate for Boc protection, and various acids for deprotection. Major products formed include N-heterocyclic alkyl ethers and free amines.
科学研究应用
1-Boc-4-(4-hydroxy-2-butyl)piperidine is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the preparation of N-heterocyclic compounds.
Biology: Used in the synthesis of neurologically active agents and other pharmaceutical compounds.
Medicine: Involved in the development of drugs targeting neurological pathways.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
相似化合物的比较
1-Boc-4-(4-hydroxy-2-butyl)piperidine can be compared with other similar compounds such as:
1-Boc-4-hydroxypiperidine: Lacks the hydroxybutyl side chain, making it less versatile in certain synthetic applications.
1-Boc-4-piperidone: Contains a carbonyl group instead of a hydroxy group, leading to different reactivity and applications.
4-Hydroxypiperidine: Does not have the Boc protecting group, making it more reactive but less stable in certain conditions.
These comparisons highlight the unique combination of stability and reactivity provided by the Boc protection and hydroxybutyl side chain in this compound.
属性
IUPAC Name |
tert-butyl 4-(4-hydroxybutan-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVKUVEPGIQPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
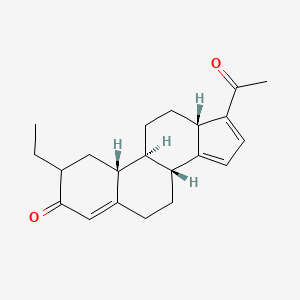
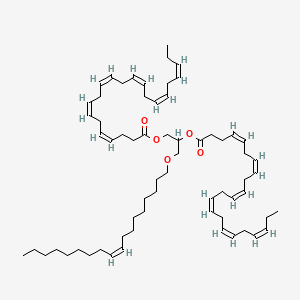
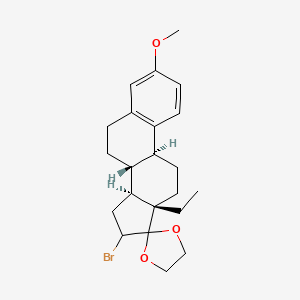

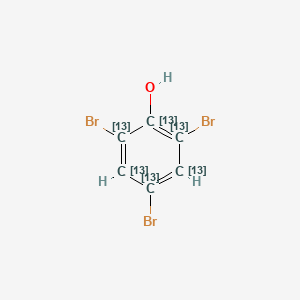
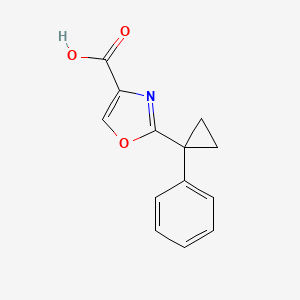
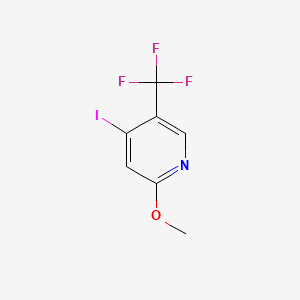
![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)
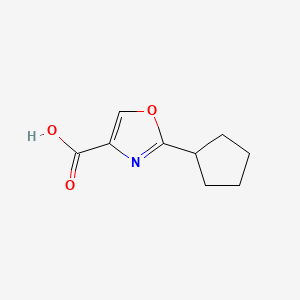
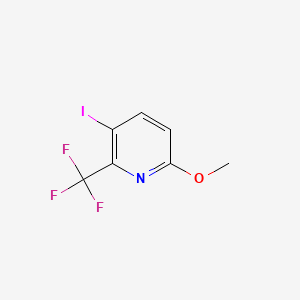
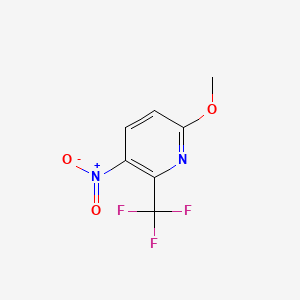
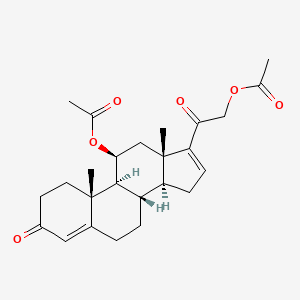
![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)

